molecular formula C14H14N4 B6646094 N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B6646094
M. Wt: 238.29 g/mol
InChI Key: DWFVKLKLSNDLEI-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a pyridin-2-ylmethyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzimidazole derivative under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and subsequent formation of the desired amide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the benzimidazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the benzimidazole or pyridine rings.

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
  • N-methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
  • N-methyl-1-pyridin-2-ylpropan-2-amine

Uniqueness

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18(10-11-6-4-5-9-15-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFVKLKLSNDLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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